molecular formula C17H12N2O2 B2519860 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline CAS No. 64131-74-4

2-[(E)-2-(2-nitrophenyl)vinyl]quinoline

Cat. No. B2519860
CAS RN: 64131-74-4
M. Wt: 276.295
InChI Key: YHBUYTZJYLCAFX-ZRDIBKRKSA-N
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Description

2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a vinyl group substituted at the 2-position and a nitrophenyl group attached to the vinyl group. Quinoline derivatives are known for their potential as antiparasitic and antiviral agents, and the structural variations in these compounds can significantly influence their biological activity and physical properties .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves an iron-catalyzed intermolecular [4 + 2] cyclization of arylnitrones with geminal-substituted vinyl acetates, which can lead to the formation of 2,4-disubstituted quinolines. This process is suggested to involve an iron-catalyzed C-H activation mechanism that operates under external-oxidant-free conditions . Another approach utilizes Baylis–Hillman chemistry, where a SnCl2-mediated tandem reaction is employed to synthesize 4-(substituted vinyl)-quinolines from the products of SN2 nucleophilic substitution reactions. This method involves the reduction of a nitro group followed by regioselective intramolecular cyclization and subsequent dehydrogenation .

Molecular Structure Analysis

The molecular structure of quinoline derivatives, particularly those substituted at the 2-position by a vinyl group, can exhibit significant deviations from coplanarity between the vinyl group and the quinoline ring system. The presence of a chlorine atom in the vinyl group can further influence this deviation. Additionally, the orientation of the nitro group can vary from perpendicular to nearly perpendicular relative to the quinoline ring system, which can have implications for the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including photochemical processes. For instance, the photoreduction of a closely related compound, 2-[2'-(5"-nitrofuryl-2")-vinyl]quinoline, involves the triplet state and results in the formation of an anion-radical. The oxidation-reduction potential of this triplet state has been estimated, which provides insights into the electron transfer processes that these compounds can participate in . Although not directly related to 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline, these findings can be indicative of the types of reactions that nitro-substituted vinylquinolines may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline are influenced by its molecular structure. The deviation of the vinyl group from coplanarity with the quinoline ring and the orientation of the nitro group can affect the compound's crystal structure, solubility, and reactivity. These properties are crucial for the compound's potential application as a therapeutic agent, as they determine its stability, bioavailability, and interaction with biological systems .

Scientific Research Applications

Crystal Structure and Medicinal Properties

2-Chloro-3-(beta-nitrovinyl)quinoline (CNQ), a closely related compound, has been studied for its crystal structure due to its medicinal properties and occurrence in various commercial products. The vinyl group in CNQ is planar and takes an extended conformation, with C-H...N type hydrogen bonding stabilizing the molecules in the unit cell (Palani et al., 2004).

Antiparasitic and Antiviral Agents

Quinoline derivatives substituted at the 2-position by a vinyl group have shown significant promise as antiparasitic and antiviral agents. The structures of these compounds demonstrate a deviation of the vinyl group from coplanarity with the quinoline ring system, influencing their biological activity (Sopková-de Oliveira Santos et al., 2007).

Photoluminescent Properties

Certain quinoline derivatives, specifically those containing both a biphenyl group and an α, β-diarylacrylonitrile unit, have been explored for their photoluminescent properties. These compounds are significant for organic light-emitting diodes (OLEDs) and exhibit blue to green fluorescence under UV irradiation. Their good thermal stability makes them suitable for various industrial applications (Li et al., 2011).

Photoreduction Mechanism

The photoreduction of a similar compound, 2-[2′-(5″-nitrofuryl-2″)-vinyl]quinoline, involves the triplet state, and the absorption spectra of its triplet state and anion-radical have been recorded, providing insights into its redox potential and photochemical properties (Luzhkov & Khudyakov, 1979).

Dual-Modal pH Probe

The compound (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline has been developed as a fluorometric and colorimetric dual-modal probe for pH detection in solutions and in vivo. Its sensitivity to pH changes makes it useful for bioimaging and as a convenient pH test kit (Zhu et al., 2018).

properties

IUPAC Name

2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12H/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBUYTZJYLCAFX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(E)-2-(2-nitrophenyl)vinyl]quinoline

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